molecular formula C11H20O8P2-4 B141641 3,3-Bis(diethoxyphosphoryl)propanoic acid CAS No. 151869-73-7

3,3-Bis(diethoxyphosphoryl)propanoic acid

Cat. No.: B141641
CAS No.: 151869-73-7
M. Wt: 342.22 g/mol
InChI Key: FCDVPRCZVNSGHC-UHFFFAOYSA-J
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Description

3,3-Bis(diethoxyphosphoryl)propanoic acid is an organophosphorus compound with the molecular formula C11H24O8P2 It is characterized by the presence of two diethoxyphosphoryl groups attached to a propanoic acid backbone

Scientific Research Applications

3,3-Bis(diethoxyphosphoryl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphonate derivatives.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Safety and Hazards

According to the information available, “3,3-Bis(diethoxyphosphoryl)propanoic acid” is not classified as a hazardous compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(diethoxyphosphoryl)propanoic acid typically involves the reaction of diethyl phosphite with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the addition of diethyl phosphite to acrylonitrile. The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(diethoxyphosphoryl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

    Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 3,3-Bis(diethoxyphosphoryl)propanoic acid involves its interaction with various molecular targets. The diethoxyphosphoryl groups can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(dimethylphosphoryl)propanoic acid
  • 3,3-Bis(diphenylphosphoryl)propanoic acid

Comparison

Compared to its analogs, 3,3-Bis(diethoxyphosphoryl)propanoic acid is unique due to its specific diethoxyphosphoryl groups, which confer distinct chemical properties. These properties include higher solubility in organic solvents and different reactivity patterns, making it suitable for specific applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Bis(diethoxyphosphoryl)propanoic acid involves the reaction of diethyl phosphite with 3-chloropropanoic acid, followed by hydrolysis and esterification reactions.", "Starting Materials": [ "Diethyl phosphite", "3-chloropropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Diethyl phosphite is added dropwise to a solution of 3-chloropropanoic acid in dry ethanol, which is heated under reflux with stirring for several hours.", "Step 2: The resulting mixture is cooled and then treated with a solution of sodium hydroxide in water to neutralize the excess acid.", "Step 3: The mixture is then extracted with ether to remove any unreacted starting materials and byproducts.", "Step 4: The ether layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a solution of sulfuric acid in ethanol and heated under reflux for several hours to hydrolyze the ester groups.", "Step 6: The resulting mixture is cooled and then treated with sodium hydroxide to neutralize the excess acid and form the sodium salt of the product.", "Step 7: The product is then extracted with ether to remove any impurities and dried over anhydrous sodium sulfate.", "Step 8: The ether layer is concentrated under reduced pressure to obtain the pure 3,3-Bis(diethoxyphosphoryl)propanoic acid." ] }

CAS No.

151869-73-7

Molecular Formula

C11H20O8P2-4

Molecular Weight

342.22 g/mol

IUPAC Name

ethyl 2,2-diethyl-3,3-diphosphonatopentanoate

InChI

InChI=1S/C11H24O8P2/c1-5-10(6-2,9(12)19-8-4)11(7-3,20(13,14)15)21(16,17)18/h5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4

InChI Key

FCDVPRCZVNSGHC-UHFFFAOYSA-J

SMILES

CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCC(CC)(C(=O)OCC)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-]

Synonyms

TETRAETHYL(CARBOXYETHYLIDENE)BISPHOSPHONATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of NaOH (4.00 g, 100 mmol) in water (50 ml) was added to a solution of ethyl 3,3-bis(diethoxyphosphinyl)propionate (32.6 g, 87 mmol) in EtOH (100 ml), and heated at 80° C. for 1 hour. After cooling, the EtOH was evaporated, and the residue was acidified to methyl orange with 12N HCl. The product was extracted into dichloromethane (5×50 ml). The organic layer was dried (Na2SO4) and concentrated to give the title compound (28.8 g, 96%) as a viscous oil.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
96%

Synthesis routes and methods II

Procedure details

Ester 40 (2.1 g, 5.2 mmol) was stirred in TFA (12 mL) for 2.5 min and concentrated under reduced pressure. Crude acid 41 was purified by flash chromatography (gradient elution 100% ethyl acetate-10% methanol/ethyl acetate). Acid 41 was obtained as a white solid (1.35 g, 75%). 1H NMR (400 MHz, CDCl3) δ 1.28-1.39 (m, 12H), 2.86 (dt, J=16.1, 6.3, 2H), 3.12 (tt, J=24.0, 6.3, 1H), 4.13-4.26 (m, 8H).
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Acid 41
[Compound]
Name
solid
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers?

A1: The incorporation of this compound into methacrylate monomers introduces bisphosphonate groups into the resulting polymers []. This modification is significant due to the known affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. The research demonstrates that a homopolymer containing this specific bisphosphonate group, upon hydrolysis, can interact with hydroxyapatite []. This interaction suggests potential applications of these novel polymers in areas like bone tissue engineering or drug delivery systems targeting bone tissue.

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